molecular formula C6H7NO B156466 3-Prop-2-ynoxypropanenitrile CAS No. 1904-22-9

3-Prop-2-ynoxypropanenitrile

Cat. No.: B156466
CAS No.: 1904-22-9
M. Wt: 109.13 g/mol
InChI Key: CRUYGVGJZNUPRI-UHFFFAOYSA-N
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Description

3-Prop-2-ynoxypropanenitrile is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of a nitrile group (-CN) and an ether linkage (-O-) attached to a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynoxypropanenitrile can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the nitrile group from acrylonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the ether linkage under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Prop-2-ynoxypropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Prop-2-ynoxypropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-iodoprop-2-yn-1-yl)oxy]propanenitrile
  • 3-[(Prop-2-yn-1-yloxy)propanoic acid
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene

Uniqueness

3-Prop-2-ynoxypropanenitrile is unique due to its specific combination of a nitrile group and an ether linkage attached to a prop-2-yn-1-yl group. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

1904-22-9

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

3-prop-2-ynoxypropanenitrile

InChI

InChI=1S/C6H7NO/c1-2-5-8-6-3-4-7/h1H,3,5-6H2

InChI Key

CRUYGVGJZNUPRI-UHFFFAOYSA-N

SMILES

C#CCOCCC#N

Canonical SMILES

C#CCOCCC#N

1904-22-9

Origin of Product

United States

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